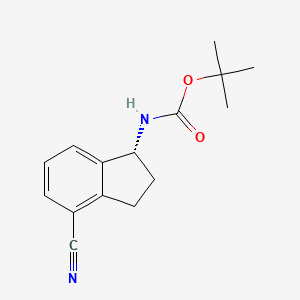

![molecular formula C11H18Cl2N6 B1524998 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride CAS No. 1306603-02-0](/img/structure/B1524998.png)

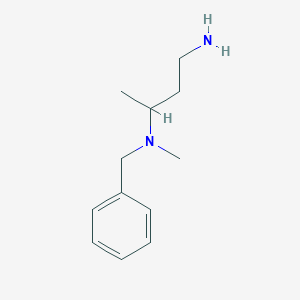

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride

Overview

Description

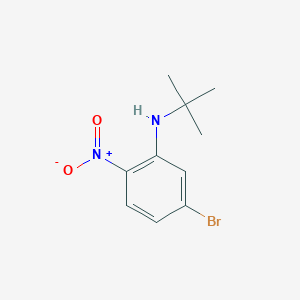

The compound “1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various strategies and approaches . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired products with moderate to good yields .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines can be systematized according to the method used to assemble the pyrazolopyridine system . The reactions have their advantages and drawbacks .Scientific Research Applications

Anticancer Activity

- A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives, similar in structure to the query compound, demonstrated antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Compounds within this class, especially those with certain substituents, displayed potent inhibitory activities, suggesting potential for development as cancer therapies (Abdellatif et al., 2014).

Antimicrobial Activity

- Novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives were synthesized and characterized for their antibacterial activities. These compounds demonstrated effective quenching of the intrinsic fluorescence of bovine serum albumin (BSA) through a static quenching process, indicating potential for biological interaction. The study highlights the compounds' binding efficacy to BSA and suggests their potential as antimicrobial agents (He et al., 2020).

Enzyme Inhibition and Biological Interactions

- Research into sildenafil isostere analogs, structurally related to pyrazolo[3,4-d]pyrimidin derivatives, showed significant anti-phosphodiesterase-5 (PDE-5) activity, with some compounds exhibiting inhibitory activities stronger than others. This indicates the potential for such compounds in developing treatments for diseases involving PDE-5, such as erectile dysfunction (Su et al., 2021).

Synthesis and Structural Analysis

- The synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and their interactions with plasma proteins, has been explored. Such studies are crucial for understanding the pharmacokinetic properties of potential therapeutic agents and for the development of new drugs with improved efficacy and safety profiles (Bondock et al., 2008).

Future Directions

properties

IUPAC Name |

1,6-dimethyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6.2ClH/c1-8-14-10-9(7-13-16(10)2)11(15-8)17-5-3-12-4-6-17;;/h7,12H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVFJDRYOOYRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C)C(=N1)N3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)